molecular formula C22H18ClNO3 B4650053 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B4650053
M. Wt: 379.8 g/mol
InChI Key: VBFIRIWUBVPJLG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted acridine derivatives, which can be further explored for their biological activities.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate include other acridine derivatives such as quinacrine, thiazacridine, and azacridine . These compounds share similar structural features and biological activities but differ in their specific chemical modifications and therapeutic potentials. For example:

The uniqueness of this compound lies in its specific chemical structure, which allows for targeted interactions with biological molecules, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c23-15-11-9-14(10-12-15)20(25)13-27-22(26)21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFIRIWUBVPJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Reactant of Route 6
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2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

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